molecular formula C21H32N2O4 B3348576 GS9857 (Voxilaprevir) Intermediates CAS No. 1799733-54-2

GS9857 (Voxilaprevir) Intermediates

Cat. No. B3348576
CAS RN: 1799733-54-2
M. Wt: 376.5 g/mol
InChI Key: OKRJYXRNIQLVOV-YANBCZTBSA-N
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Description

Voxilaprevir, also known as GS-9857, is a nonstructural protein 3 and 4a protease inhibitor used to treat Hepatitis C infections . It is a noncovalent, reversible inhibitor of HCV NS3/4A protease inhibitor (PI) with pangenotypic antiviral activity . Voxilaprevir inhibits genotype 1b and 3a wild-type NS3 proteases .


Molecular Structure Analysis

The molecular formula of Voxilaprevir is C40H52F4N6O9S and it has a molecular weight of 868.93 . The exact molecular structure is not provided in the available resources.


Chemical Reactions Analysis

Voxilaprevir works by reversibly binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) . This prevents the viral replication and function .


Physical And Chemical Properties Analysis

Voxilaprevir has a molecular weight of 868.93 and its molecular formula is C40H52F4N6O9S . It is a solid substance with a white to off-white color . It is soluble in DMSO .

Mechanism of Action

Voxilaprevir exerts its antiviral action by reversibly binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) . By inhibiting viral protease NS3/4A, voxilaprevir therefore prevents viral replication and function .

Future Directions

Voxilaprevir has been available since July 2017 in a fixed dose combination product with sofosbuvir and velpatasvir as the commercially available product Vosevi . Vosevi is approved for the treatment of adult patients with chronic HCV infection with genotype 1, 2, 3, 4, 5, or 6 infection . Notably, Vosevi is approved for use in patients with genotypes 1-6 who have been previously treated with an NS5A inhibitor, or patients with genotypes 1a or 3 infection and have previously been treated with an HCV regimen containing sofosbuvir without an NS5A inhibitor . Prior to Vosevi, there were no approved retreatment options for patients who have previously received, and failed, a regimen containing an NS5A inhibitor for treatment of chronic HCV infection .

properties

IUPAC Name

(2S)-3,3-dimethyl-2-[[(1R,2R)-2-prop-2-enylcyclopropyl]oxycarbonylamino]butanoic acid;(1S)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4.C8H11N/c1-5-6-8-7-9(8)18-12(17)14-10(11(15)16)13(2,3)4;1-7(9)8-5-3-2-4-6-8/h5,8-10H,1,6-7H2,2-4H3,(H,14,17)(H,15,16);2-7H,9H2,1H3/t8-,9-,10-;7-/m10/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRJYXRNIQLVOV-YANBCZTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N.CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N.CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1C[C@H]1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GS9857 (Voxilaprevir) Intermediates

CAS RN

1799733-54-2
Record name L-Valine, 3-methyl-N-[[[(1R,2R)-2-(2-propen-1-yl)cyclopropyl]oxy]carbonyl]-, compd. with (αS)-α-methylbenzenemethanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799733-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-phenylethanaminium (2S)-2-[({[(1R,2R)-2-allylcyclopropyl]oxy}carbonyl)amino]-3,3-dimethylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.243.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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